molecular formula C15H13ClF3N3 B6148919 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1093759-86-4

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No. B6148919
CAS RN: 1093759-86-4
M. Wt: 327.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a trifluoromethylated benzylpyridopyrimidine compound with potential applications in drug discovery. Its chemical structure is characterized by a benzyl group attached to a 2-chloro-4-(trifluoromethyl)pyridopyrimidine core. This compound is of interest due to its ability to interact with various protein targets and its potential to be used in the development of novel therapeutic agents.

Scientific Research Applications

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been studied for its potential applications in drug discovery. It has been shown to interact with several protein targets, such as the c-Jun N-terminal kinase (JNK) and the cyclin-dependent kinase 4 (CDK4). These interactions could potentially be used to develop novel therapeutic agents for the treatment of various diseases. In addition, this compound has been studied for its potential to be used in the development of imaging agents for use in medical diagnostics.

Mechanism of Action

The mechanism of action of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not yet fully understood. However, it is believed that this compound binds to JNK and CDK4 proteins through hydrogen bonding and hydrophobic interactions. This binding is thought to inhibit the activity of these proteins, thus leading to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are not yet fully understood. However, studies have shown that this compound can interact with several protein targets, such as JNK and CDK4, and can inhibit their activity. This inhibition could potentially lead to therapeutic effects, such as the inhibition of cancer cell growth and the inhibition of inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in laboratory experiments is its high yield in the synthesis reaction. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. One limitation of this compound is its potential toxicity, which should be taken into consideration when handling it in the laboratory.

Future Directions

The potential applications of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are still being explored. Possible future directions for this compound include further research into its mechanism of action, its potential use as an imaging agent, and its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more effective therapeutic agents.

Synthesis Methods

The synthesis of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been reported in several studies. The main synthetic route involves the reaction of 2-chloro-4-(trifluoromethyl)pyridopyrimidine with benzyl chloride in the presence of a base, such as potassium carbonate. The reaction produces 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine as the main product. The yield of this reaction is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves the condensation of 2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine with benzylamine, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine", "benzylamine", "anhydrous potassium carbonate", "acetonitrile", "dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine (1.0 equiv) and anhydrous potassium carbonate (1.2 equiv) in acetonitrile.", "Step 2: Add benzylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in DMF and add sodium hydroxide (1.2 equiv).", "Step 6: Heat the reaction mixture at 120°C for 12 hours to induce cyclization.", "Step 7: Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product." ] }

CAS RN

1093759-86-4

Product Name

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Molecular Formula

C15H13ClF3N3

Molecular Weight

327.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.